molecular formula C6CrK3O12 B085094 Tripotassium tris(oxalato)chromate(3-) CAS No. 14217-01-7

Tripotassium tris(oxalato)chromate(3-)

Cat. No.: B085094
CAS No.: 14217-01-7
M. Wt: 433.35 g/mol
InChI Key: GPRSKVBHOMRGMO-UHFFFAOYSA-H
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Description

Tripotassium tris(oxalato)chromate(3−), with the chemical formula K₃[Cr(C₂O₄)₃]·3H₂O, is an octahedral coordination complex where chromium(III) is chelated by three bidentate oxalate ligands. The compound is synthesized via the reduction of potassium dichromate (K₂Cr₂O₇) with oxalic acid (H₂C₂O₄) under acidic conditions . Its IUPAC name, potassium tris(oxalato)chromate(III) trihydrate, reflects its composition and structure . The complex exhibits paramagnetic behavior due to chromium(III)’s d³ electronic configuration, with a spin-only magnetic moment of ~3.87 BM .

Properties

IUPAC Name

tripotassium;chromium(3+);oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.Cr.3K/c3*3-1(4)2(5)6;;;;/h3*(H,3,4)(H,5,6);;;;/q;;;+3;3*+1/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRSKVBHOMRGMO-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[K+].[K+].[K+].[Cr+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6CrK3O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15275-09-9 (trihydrate)
Record name Chromic potassium oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014217017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

433.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14217-01-7
Record name Chromic potassium oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014217017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHROMIC POTASSIUM OXALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PGJ85VV72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripotassium tris(oxalato)chromate(3-) can be synthesized through the reaction of potassium dichromate (K₂Cr₂O₇) with oxalic acid (H₂C₂O₄) and potassium oxalate (K₂C₂O₄) under acidic conditions. The reaction typically involves dissolving the reactants in water and heating the solution to facilitate the formation of the complex. The resulting product is then crystallized out of the solution .

Industrial Production Methods

In an industrial setting, the synthesis of tripotassium tris(oxalato)chromate(3-) follows a similar route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The crystallized product is then filtered, washed, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Tripotassium tris(oxalato)chromate(3-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Tripotassium tris(oxalato)chromate(3-) is primarily utilized as a precursor for synthesizing other chromium complexes. Its ability to undergo redox reactions allows it to serve as a reagent in various chemical reactions, facilitating the formation of new compounds through substitution reactions where oxalate ligands can be replaced by other ligands .

Biological Studies

Research has indicated that tripotassium tris(oxalato)chromate(3-) may exhibit biological activity, particularly in its interactions with biomolecules. Studies have explored its potential roles in biological systems, including its effects on cellular processes and pathways .

Medical Applications

Due to its redox properties, this compound has been investigated for potential therapeutic applications. It may play a role in the development of drugs targeting oxidative stress-related conditions, where chromium's ability to alternate between oxidation states could be beneficial .

Industrial Uses

In industry, tripotassium tris(oxalato)chromate(3-) is used in the production of pigments and catalysts. Its vibrant color makes it suitable for applications requiring colorants, while its chemical properties enable it to act as a catalyst in various reactions .

Photography

This compound has historical significance in photography, particularly in processes such as film development and printmaking. It was used as a sensitizing agent due to its light-sensitive properties .

Unique Attributes

Tripotassium tris(oxalato)chromate(3-) stands out due to its specific coordination environment and the versatile redox properties of chromium. This uniqueness allows it to be particularly useful in applications that require both redox activity and ligand exchange capabilities .

Case Study 1: Biological Interaction Studies

Research conducted on the interaction of tripotassium tris(oxalato)chromate(3-) with cellular components has shown promising results regarding its potential therapeutic effects against oxidative stress. The study highlighted how this compound can modulate cellular pathways involved in oxidative damage .

Case Study 2: Industrial Application in Pigment Production

A study focusing on the use of tripotassium tris(oxalato)chromate(3-) in pigment production demonstrated its effectiveness as a colorant due to its stability and vibrant hue. The findings suggested that this compound could be optimized for use in various industrial applications requiring durable pigments .

Mechanism of Action

The mechanism of action of tripotassium tris(oxalato)chromate(3-) involves its ability to undergo redox reactions. The chromium center can alternate between different oxidation states, which allows it to participate in various chemical processes. The oxalate ligands also play a crucial role in stabilizing the complex and facilitating ligand exchange reactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Tris(oxalato)metalate Complexes

Structural Comparisons

Crystal Systems and Geometry
  • K₃[Cr(C₂O₄)₃]·3H₂O: Adopts a monoclinic crystal system, as confirmed by X-ray crystallography. The [Cr(C₂O₄)₃]³⁻ anion features a distorted octahedral geometry due to Jahn-Teller effects in d³ systems .
  • K₃[Fe(C₂O₄)₃]·3H₂O: Structurally analogous to the chromium complex, also monoclinic. Iron(III) (d⁵) in a high-spin state results in a more symmetric octahedral geometry .
  • (NH₄)₃[Al(C₂O₄)₃]·3H₂O : Orthorhombic system. Aluminum(III) (d⁰) forms a rigid octahedral structure without Jahn-Teller distortions .
Hydration and Stability

Hydration states vary: Chromium and iron complexes commonly form trihydrates, while sodium-magnesium salts like NaMg[Cr(C₂O₄)₃]·9H₂O exhibit nonahydrate structures due to extensive hydrogen bonding .

Magnetic and Electronic Properties

Compound Metal Oxidation State d-Electron Count Spin-Only Magnetic Moment (BM)
K₃[Cr(C₂O₄)₃]·3H₂O Cr³⁺ ~3.87
K₃[Fe(C₂O₄)₃]·3H₂O Fe³⁺ d⁵ ~5.92 (high-spin)
(NH₄)₃[Al(C₂O₄)₃]·3H₂O Al³⁺ d⁰ Diamagnetic

Chromium(III)’s d³ configuration leads to a lower magnetic moment compared to iron(III)’s high-spin d⁵ system. Aluminum(III), lacking d-electrons, is diamagnetic.

Thermal and Kinetic Behavior

  • Racemization: The [Cr(C₂O₄)₃]³⁻ anion undergoes racemization with a half-life (t₁/₂) of 17–21 minutes at room temperature, attributed to ligand exchange dynamics .
  • Thermal Decomposition : Tris(oxalato)ferrate(III) decomposes at lower temperatures (~150°C) compared to chromium analogs (~200°C), reflecting differences in metal-oxalate bond strengths .

Q & A

Basic Research Questions

Q. What is the optimal method for synthesizing K₃[Cr(C₂O₄)₃]·3H₂O with high yield and purity?

  • Methodological Answer : The synthesis involves reacting potassium dichromate (K₂Cr₂O₇) with oxalic acid (H₂C₂O₄) and potassium oxalate (K₂C₂O₄) under controlled heating. Key steps include:

  • Dissolving 2.3 g potassium oxalate monohydrate and 5.5 g oxalic acid dihydrate in 110–120 mL water.
  • Adding 1.9 g potassium dichromate in small portions with constant stirring.
  • Concentrating the solution near dryness to form deep green crystals upon cooling.
  • Filtering and drying the product.
    • Critical Parameters : Uniform heating during concentration and slow addition of dichromate to avoid side reactions (e.g., excessive CO₂ release). Typical yields range from 72% to ~80% depending on procedural precision .

Q. How can the purity of synthesized K₃[Cr(C₂O₄)₃]·3H₂O be verified?

  • Methodological Answer : Combine spectroscopic and gravimetric analyses:

  • IR Spectroscopy : Confirm the presence of oxalate ligands via characteristic C=O (1650–1700 cm⁻¹) and Cr–O (500–600 cm⁻¹) stretches.
  • UV-Vis Spectroscopy : Check for d-d transitions in the visible range (e.g., 550–650 nm) typical of octahedral Cr(III) complexes.
  • Elemental Analysis : Measure potassium, chromium, and oxalate content against theoretical values.
    • Yield Discrepancies : Percent yields below 70% may indicate incomplete reaction or crystal loss during filtration .

Q. What are the IUPAC naming conventions for K₃[Cr(C₂O₄)₃]?

  • Methodological Answer : The formula corresponds to "tripotassium tris(oxalato)chromate(3-)". Key nomenclature rules:

  • The metal (Cr) is named after the ligands (oxalate, C₂O₄²⁻).
  • The prefix tris- denotes three oxalate ligands.
  • The oxidation state of Cr (+3) is specified in parentheses.
    • Common Errors : Avoid abbreviating ligands (e.g., "ox" instead of "oxalato") or misordering components (cation first, then anion) .

Advanced Research Questions

Q. How do ligand field stabilization energy (LFSE) calculations apply to [Cr(C₂O₄)₃]³⁻?

  • Methodological Answer : For a d³ Cr(III) ion in an octahedral field:

  • Calculate LFSE using the formula: LFSE = –12Dq (where Dq is the crystal field splitting parameter).
  • Account for pairing energy (P) if low-spin configurations are suspected, though oxalate is a weak field ligand, favoring high-spin states.
    • Spectroscopic Validation : Compare LFSE predictions with UV-Vis and magnetic susceptibility data to validate electronic structure models .

Q. How can crystallographic data resolve uncertainties in the hydration structure of K₃[Cr(C₂O₄)₃]·nH₂O?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to:

  • Determine the exact number of lattice water molecules (n = 3 in most cases).
  • Identify hydrogen-bonding networks between water and oxalate ligands.
    • Challenges : Hydrate variability in alkaline-earth metal salts (e.g., NaMg[Cr(ox)₃]·9H₂O) requires careful dehydration studies and thermal analysis (TGA/DSC) .

Q. What experimental strategies address contradictory magnetic data in Cr(III)-oxalate complexes?

  • Methodological Answer :

  • Magnetic Susceptibility : Measure temperature-dependent μeff (effective magnetic moment). For mononuclear Cr(III), expect μeff ≈ 3.87 μB (high-spin d³).
  • Binuclear Systems : If μeff deviates (e.g., lower values), test for antiferromagnetic coupling via structural analysis (e.g., bridging oxalate ligands) or EPR spectroscopy.
    • Case Study : Antiferromagnetic interactions in [Cr₂(ox)₆]⁶⁻ bridged complexes reduce μeff significantly .

Q. How can conflicting reports on the thermal stability of K₃[Cr(C₂O₄)₃]·3H₂O be resolved?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres:

  • Dehydration occurs at 100–150°C (mass loss ~12%, matching 3H₂O).
  • Oxalate decomposition (CO/CO₂ release) begins at ~250°C.
    • Contradictions : Discrepancies arise from varying heating rates or sample hydration states. Replicate conditions from literature or use dynamic moisture control .

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